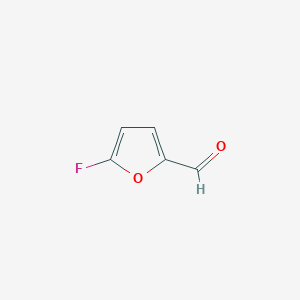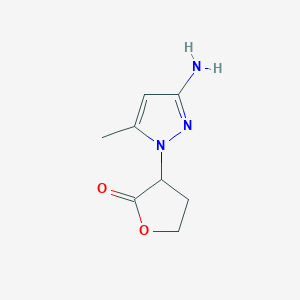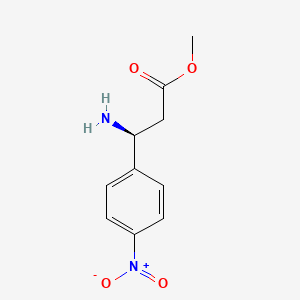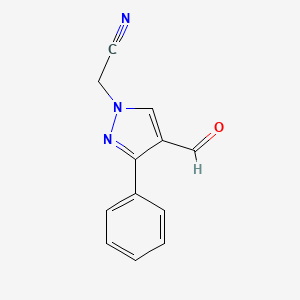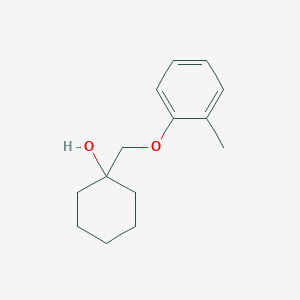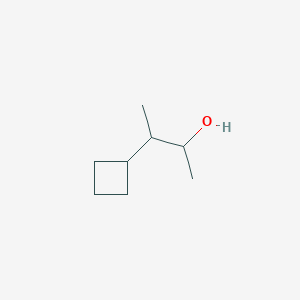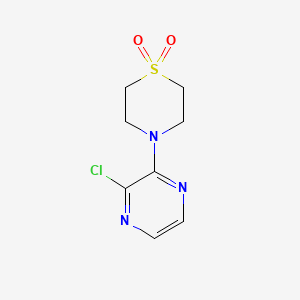
4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C8H10ClN3O2S It is characterized by the presence of a chloropyrazine ring attached to a thiomorpholine ring with a dioxide group
准备方法
The synthesis of 4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide typically involves the reaction of 3-chloropyrazine with thiomorpholine under specific conditions. The reaction may require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
化学反应分析
4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide can be compared with other similar compounds, such as:
4-(3-Chloropyrazin-2-yl)thiomorpholine: Lacks the dioxide group, which may affect its reactivity and biological activity.
4-(3-Bromopyrazin-2-yl)thiomorpholine 1,1-dioxide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H10ClN3O2S |
|---|---|
分子量 |
247.70 g/mol |
IUPAC 名称 |
4-(3-chloropyrazin-2-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H10ClN3O2S/c9-7-8(11-2-1-10-7)12-3-5-15(13,14)6-4-12/h1-2H,3-6H2 |
InChI 键 |
UYTWYXAGJTZQLW-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCN1C2=NC=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


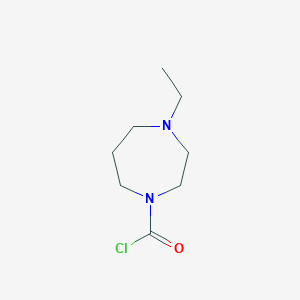
![5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13330966.png)
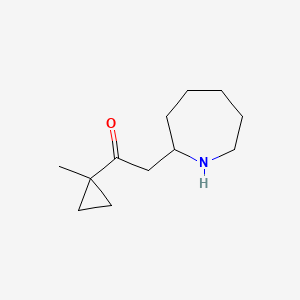

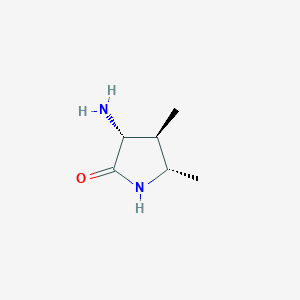
![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
